Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate
Description
Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate is a quinoline derivative characterized by three key substituents:
- Position 6: An ethyl ester, enhancing solubility and metabolic stability compared to free carboxylic acids.
This compound’s structural complexity suggests applications in antimicrobial or kinase-targeted therapies, inferred from analogs in the evidence .
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O4/c1-3-32-26(31)19-9-12-22-21(14-19)24(15-23(28-22)18-7-10-20(27)11-8-18)33-16-25(30)29-13-5-4-6-17(29)2/h7-12,14-15,17H,3-6,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGDMLYSQEZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N3CCCCC3C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate is characterized by a quinoline core structure with various substituents that may influence its biological activity. The molecular formula is with a molecular weight of 450.5 g/mol. The presence of the fluorophenyl group and the piperidine moiety are particularly noteworthy due to their implications in receptor interactions.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways such as the caspase cascade.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction via caspase activation |
| A549 (Lung) | 12.5 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Research indicates that it may exert protective effects against oxidative stress-induced neuronal cell death, possibly through antioxidant mechanisms and modulation of neuroinflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including those involved in apoptosis and cell survival pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes associated with tumor growth and metastasis.
- Gene Expression Modulation : Studies have indicated changes in the expression levels of genes related to cell cycle regulation and apoptosis upon treatment with this compound.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
Clinical Relevance
While preclinical studies are promising, further clinical trials are necessary to establish the safety and efficacy of this compound in human subjects. The pharmacokinetics, optimal dosing regimens, and potential side effects must be evaluated comprehensively.
Comparison with Similar Compounds
Key Observations:
Position 2 Substituents :
- The target’s 4-fluorophenyl group balances lipophilicity and electronic effects better than bulkier halogens (e.g., bromine in ) or heterocycles (furan in ). Fluorine’s small size and high electronegativity may enhance target binding compared to chlorine or methoxy groups .
Position 4 Substituents :
- The 2-(2-methylpiperidin-1-yl)-2-oxoethoxy chain distinguishes the target from morpholine-containing analogs (). Piperidine’s aliphatic amine may improve solubility and metabolic stability compared to morpholine’s oxygen-based ring.
Position 6 Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
